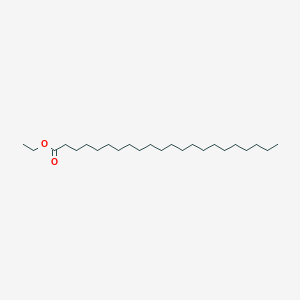
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the compound of interest. These derivatives are important intermediates in organic synthesis and have applications in the synthesis of amines, nucleotides, and peptides .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves protection and deprotection strategies, as well as reactions with various reagents to introduce the desired functional groups. For example, tert-butyl N-hydroxycarbamate can be prepared from aldehydes using sodium benzenesulfinate and formic acid . Another synthesis route involves the use of L-Serine to produce tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate through a multi-step process including esterification, protection, and Corey-Fuchs reaction . Additionally, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives are synthesized by reacting the parent compound with different acid chlorides .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines, another class of related compounds, are activated for the addition of nucleophiles and can be used to synthesize a wide range of enantioenriched amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide to form a zwitterionic ammonium carbamate salt has been studied . The vibrational frequencies and geometric parameters of tert-butyl N-(thiophen-2yl)carbamate have been analyzed using FT-IR, DFT, and M06-2X studies, providing insights into the compound's stability and reactivity10.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Synthetic Phenolic Antioxidants and Environmental Occurrence
Research has extensively studied synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl carbamates, for their environmental occurrence, fate, and human exposure. These compounds, widely used to extend product shelf life by retarding oxidative reactions, have been detected in various environmental matrices and human samples, indicating widespread exposure. Studies suggest some SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption, pointing to the need for research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation of Ether Compounds
Methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds related to tert-butyl carbamates, have been studied for their biodegradation under various conditions. These studies highlight the potential for biodegradation in both oxic and anoxic conditions, albeit with varying effectiveness and concerns about MTBE and TBA as recalcitrant compounds in the environment. Such research underscores the importance of understanding and enhancing biodegradation processes for environmental management (Schmidt et al., 2004).
Chemical Synthesis and Applications
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of racemates, including those related to tert-butyl carbamates, has seen significant advancement. This process, crucial in asymmetric synthesis, leverages chiral catalysts to achieve high enantioselectivity and yield, underscoring the importance of tert-butyl carbamates in synthetic organic chemistry (Pellissier, 2011).
Applications in N-Heterocycles Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been used extensively as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, highlighting the versatility and importance of tert-butyl and carbamate groups in medicinal chemistry and drug development (Philip et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOSWAQZBWMIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440896 |
Source


|
| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate | |
CAS RN |
309947-86-2 |
Source


|
| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

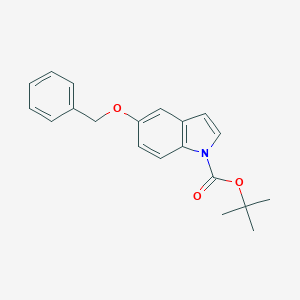
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
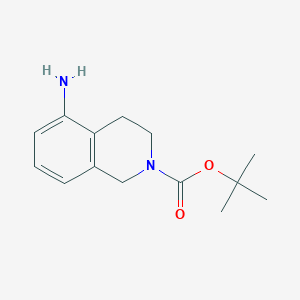
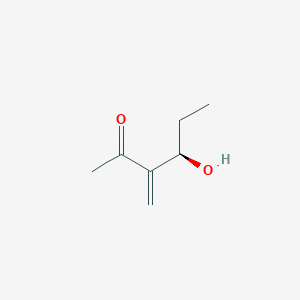
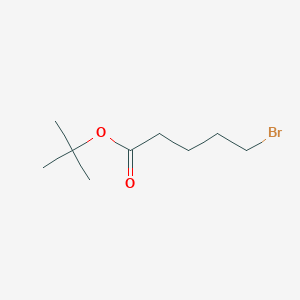
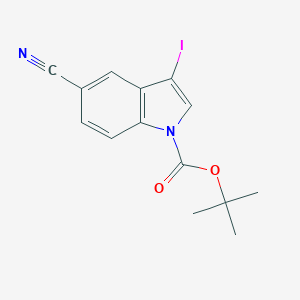
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
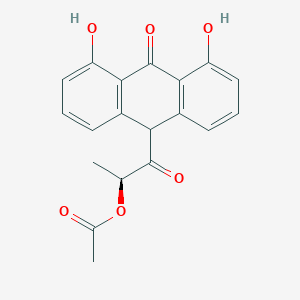
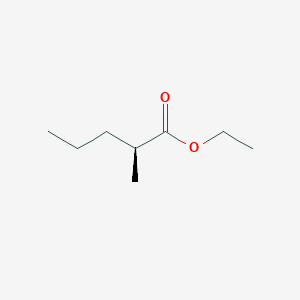
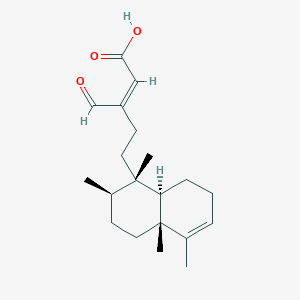
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
